molecular formula C19H24O3 B4905052 1-[3-(3-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene

1-[3-(3-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene

Cat. No.: B4905052
M. Wt: 300.4 g/mol
InChI Key: XFEJYMPVAMDEJG-UHFFFAOYSA-N
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Description

1-[3-(3-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene is an organic compound that belongs to the class of aryloxyalkanes. This compound is characterized by the presence of a benzene ring substituted with three methyl groups and a propoxy chain linked to a methoxyphenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene typically involves the following steps:

    Preparation of 3-(3-methoxyphenoxy)propyl bromide: This intermediate can be synthesized by reacting 3-methoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Alkylation Reaction: The prepared 3-(3-methoxyphenoxy)propyl bromide is then reacted with 2,3,5-trimethylphenol in the presence of a strong base like sodium hydride to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be used in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 3-(3-hydroxyphenoxy)propoxy-2,3,5-trimethylbenzene.

    Reduction: Formation of 1-[3-(3-methoxyphenoxy)propoxy]-2,3,5-trimethylcyclohexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(3-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[3-(3-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

  • 1-[3-(4-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene
  • 1-[3-(2-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene
  • 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene

Comparison: 1-[3-(3-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene is unique due to the specific positioning of the methoxy group and the trimethyl substitution on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it more suitable for certain applications compared to its analogs. For example, the presence of three methyl groups can enhance the compound’s hydrophobicity and stability, which may be advantageous in industrial applications.

Properties

IUPAC Name

1-[3-(3-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-14-11-15(2)16(3)19(12-14)22-10-6-9-21-18-8-5-7-17(13-18)20-4/h5,7-8,11-13H,6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEJYMPVAMDEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCOC2=CC=CC(=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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